tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Overview
Description
Tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (TBHMC) is a white or off-white crystalline solid. It is a common constituent in the synthesis of various chemicals including pesticides, pharmaceuticals, and polymers . Its IUPAC name is tert-butyl [4- (hydroxymethyl)cyclohexyl]methylcarbamate .
Synthesis Analysis
TBHMC is synthesized using various methods. For instance, it can be synthesized from (trans)-methyl 4- ( (tert-butoxycarbonyl)amino)cyclohexanecarboxylate . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ . It can also be synthesized from trans-1- (Boc-amino)-4- (hydroxymethyl)cyclohexane .Molecular Structure Analysis
The molecular formula of TBHMC is C13H25NO3 . Its molecular weight is 243.35 . The InChI code for TBHMC is 1S/C13H25NO3/c1-13 (2,3)17-12 (16)14-8-10-4-6-11 (9-15)7-5-10/h10-11,15H,4-9H2,1-3H3, (H,14,16)/t10-,11- .Chemical Reactions Analysis
TBHMC is used in the preparation of various chemicals. For example, it is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . It is also used to prepare Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .Physical and Chemical Properties Analysis
TBHMC is a solid at room temperature . Its density is predicted to be 1.05±0.1 g/cm3 . The boiling point is predicted to be 351.6±11.0 °C . It is slightly soluble, with a solubility of 4.4 g/L at 25°C .Scientific Research Applications
Synthesis of Carbocyclic Analogues : This compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′, which are important in medicinal chemistry (Ober et al., 2004).
Synthesis of Jaspine B : A study demonstrated the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in jaspine B, from L-Serine. This compound showed potential for cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Chromatography : In chromatography, tert-butyl carbamate co-modifiers in cyclodextrin-modified mobile phases enhance the separation of polyaromatic hydrocarbons, improving efficiency (Husain et al., 1995).
Chemosensors : Tert-butyl carbazole derivative-modified nanofibers have been used effectively to detect volatile acid vapors, presenting a facile method for creating efficient chemosensors (Sun et al., 2015).
Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate by Candida antarctica lipase B (CAL-B) results in optically pure (R)- and (S)-enantiomers, crucial for chiral chemistry applications (Piovan et al., 2011).
Crystallography : Research has shown isomorphous crystal structures in derivatives of tert-butyl carbamate, providing insights into simultaneous hydrogen and halogen bonding on carbonyl groups (Baillargeon et al., 2017).
Preparation of α-Amino Silanes : Metalation of tert-butyl carbamate derivatives of aminomethyltrimethylsilane efficiently prepares functionalized α-amino silanes (Sieburth et al., 1996).
Cancer Research : Certain tert-butyl carbamate compounds have been synthesized and evaluated for their cytotoxic activity against various human carcinoma cell lines (Zhao et al., 2017).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by Boc-THCM are dependent on the proteins it is used to modify. For example, it has been used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . In this context, it would affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation .
Action Environment
The action of Boc-THCM is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in protecting amine functionalities .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKPJPMWHKOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441088 | |
Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239074-29-4, 223131-01-9 | |
Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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